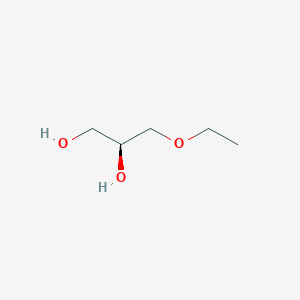
(2S)-3-ethoxypropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-ethoxypropane-1,2-diol: is an organic compound with the molecular formula C5H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-ethoxypropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of ethylene oxide with (S)-propylene glycol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and a reaction time of several hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
化学反应分析
Types of Reactions: (2S)-3-ethoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (2S)-3-ethoxypropane-1,2-diol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in drug discovery and development.
Medicine: The compound’s derivatives have potential applications in medicine, particularly in the synthesis of chiral drugs. Chiral drugs often exhibit different pharmacological effects depending on their enantiomeric form, making this compound a valuable starting material.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and surfactants. Its unique properties make it suitable for various applications, including as a solvent or intermediate in chemical manufacturing.
作用机制
The mechanism by which (2S)-3-ethoxypropane-1,2-diol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ethoxy and hydroxyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activity are determined by the specific derivatives and their interactions with biological molecules.
相似化合物的比较
(2R)-3-ethoxypropane-1,2-diol: The enantiomer of (2S)-3-ethoxypropane-1,2-diol, which has similar chemical properties but different biological activities.
Propylene glycol: A simpler diol with similar chemical reactivity but lacking the ethoxy group.
Ethylene glycol: Another diol with two hydroxyl groups but no chiral center.
Uniqueness: this compound is unique due to its chiral nature and the presence of both ethoxy and hydroxyl groups. This combination of features makes it a versatile compound in synthesis and applications, offering advantages in the production of enantiomerically pure compounds and specialized chemicals.
属性
分子式 |
C5H12O3 |
|---|---|
分子量 |
120.15 g/mol |
IUPAC 名称 |
(2S)-3-ethoxypropane-1,2-diol |
InChI |
InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |
InChI 键 |
LOSWWGJGSSQDKH-YFKPBYRVSA-N |
手性 SMILES |
CCOC[C@H](CO)O |
规范 SMILES |
CCOCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















